1-methyl-2-(oxane-4-carbonyl)-1H-imidazole
Overview
Description
1-Methyl-2-(oxane-4-carbonyl)-1H-imidazole, also known as 4-methyl-1H-imidazole-2-carbaldehyde, is a heterocyclic compound that is widely used in organic synthesis. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used in the preparation of imidazole derivatives and other heterocyclic compounds.
Scientific Research Applications
Functional Masking of Carbonyl Group
Imidazole derivatives, such as 1-methyl-2-(1′-hydroxyalkyl)-1H-imidazoles, have been identified as novel masked forms for carbonyl groups, which can withstand various severe conditions. These compounds can be converted back into the corresponding carbonyl compounds through specific reactions, demonstrating their utility in synthetic chemistry for protecting functional groups during complex reaction sequences (Ohta, Hayakawa, Nishimura, & Okamoto, 1984).
Synthesis and Conversion into Carbonyl Compounds
Further research on imidazole derivatives has led to the development of methods for synthesizing (1-methyl-1H-imidazol-2-yl)methanol derivatives from carbonyl compounds and their subsequent conversion into carbonyl compounds via specific intermediates. This showcases the versatility of imidazole derivatives in synthetic organic chemistry, particularly in the context of carbonyl chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Generation of Active Acyl Species
The generation of reactive acyl species from stable 1-methyl-2-acyl-1H-imidazoles highlights the potential of imidazole derivatives in facilitating the production of acylated compounds through specific reaction mechanisms. This capability is significant for the synthesis of complex organic molecules, further underscoring the importance of imidazole derivatives in chemical synthesis (Ohta, Hayakawa, & Okamoto, 1985).
properties
IUPAC Name |
(1-methylimidazol-2-yl)-(oxan-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-5-4-11-10(12)9(13)8-2-6-14-7-3-8/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBRIJGQCIYBTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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